molecular formula C20H22N2O B5346167 1-allyl-4-(4-biphenylylcarbonyl)piperazine

1-allyl-4-(4-biphenylylcarbonyl)piperazine

Cat. No. B5346167
M. Wt: 306.4 g/mol
InChI Key: KGVIOCBKSCUNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-4-(4-biphenylylcarbonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. This compound is a piperazine derivative that is widely used in the synthesis of various drugs due to its unique properties and structure.

Mechanism of Action

The mechanism of action of 1-allyl-4-(4-biphenylylcarbonyl)piperazine is not fully understood. However, it is believed to act as a modulator of various receptors and enzymes in the body. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant properties, which can help protect the body from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-allyl-4-(4-biphenylylcarbonyl)piperazine in lab experiments is its unique structure and properties. This compound can be used as a starting material in the synthesis of various drugs, which can help researchers develop new and more effective treatments for various diseases. However, one of the main limitations of using this compound in lab experiments is its toxicity. This compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for the research and development of 1-allyl-4-(4-biphenylylcarbonyl)piperazine. One of the main areas of research is the development of new drugs that are based on this compound. Researchers are also studying the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, researchers are studying the mechanism of action of this compound to better understand its effects on the body.

Synthesis Methods

The synthesis of 1-allyl-4-(4-biphenylylcarbonyl)piperazine involves the reaction of piperazine with allyl chloroformate and 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product. The purity and yield of the product can be improved by using different purification techniques.

Scientific Research Applications

1-allyl-4-(4-biphenylylcarbonyl)piperazine has been extensively studied for its potential applications in the field of pharmacology. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a starting material in the synthesis of various drugs due to its unique structure and properties.

properties

IUPAC Name

(4-phenylphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-2-12-21-13-15-22(16-14-21)20(23)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h2-11H,1,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVIOCBKSCUNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198333
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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